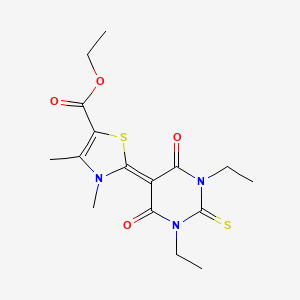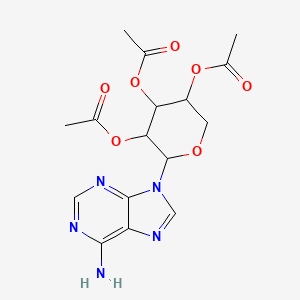![molecular formula C17H17ClO6 B13736853 7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione CAS No. 469-52-3](/img/structure/B13736853.png)
7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a spiro linkage, which connects two different ring systems, and multiple methoxy groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Halogen and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chloro and methoxy groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2’,4,6-trimethoxy-6’-methyl-5-nitro-3H-spiro[benzofuran-2,1’-cyclohex-2-ene]-3,4’-dione
- 7-Chloro-2’,4-dimethoxy-6,6’-dimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexan]-2’-ene-3,4’-dione
Uniqueness
Compared to similar compounds, 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione stands out due to its unique combination of functional groups and spiro linkage. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
469-52-3 |
|---|---|
Molecular Formula |
C17H17ClO6 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(21-2)6-12(19)17(8)16(20)13-10(22-3)7-11(23-4)14(18)15(13)24-17/h6-8H,5H2,1-4H3 |
InChI Key |
FFKRWPQQTGWKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


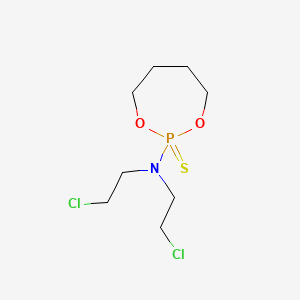
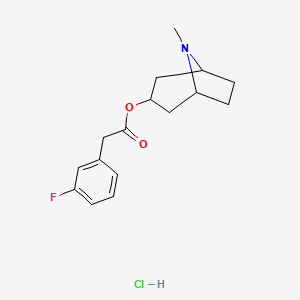
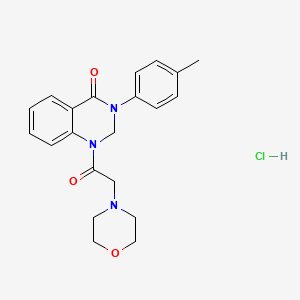
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
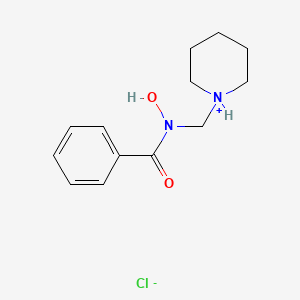
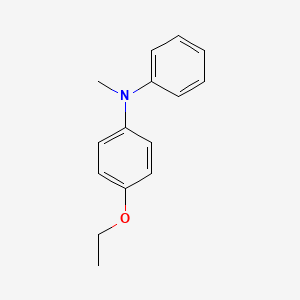
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
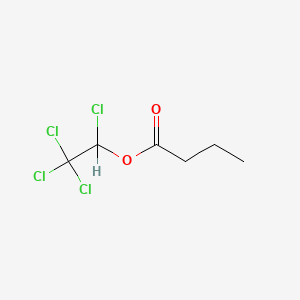
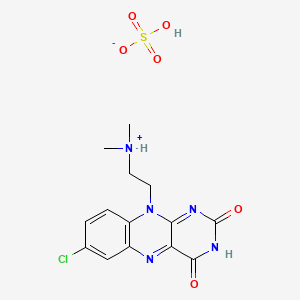
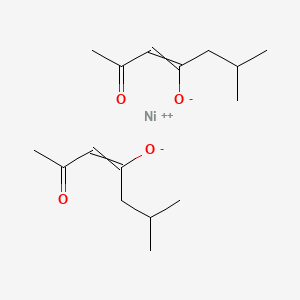
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)

